molecular formula C23H36N2O2 B12535639 N~1~-Benzyl-N~4~-dodecylbut-2-enediamide CAS No. 676993-00-3

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide

Katalognummer: B12535639
CAS-Nummer: 676993-00-3
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: UPFZHCKBWLWTSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is a chemical compound with the molecular formula C23H36N2O2 and a molecular weight of 372.54 g/mol . This compound is characterized by its unique structure, which includes a benzyl group and a dodecyl chain attached to a but-2-enediamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~4~-dodecylbut-2-enediamide typically involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond and leads to the formation of substituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .

Industrial Production Methods

While specific industrial production methods for N1-Benzyl-N~4~-dodecylbut-2-enediamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include secondary amines, triphenylphosphine, and dialkyl acetylenedicarboxylates . Reaction conditions vary depending on the desired product but often involve solvents like 1,4-dioxane and temperatures ranging from room temperature to 90°C .

Major Products Formed

The major products formed from the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include substituted succinimides and pyrrole derivatives . These products are often characterized by their unique structural features and potential biological activities.

Wissenschaftliche Forschungsanwendungen

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N1-Benzyl-N~4~-dodecylbut-2-enediamide involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific pathways . detailed studies on its exact molecular targets and pathways are still ongoing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is unique due to its combination of a benzyl group and a long dodecyl chain, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

676993-00-3

Molekularformel

C23H36N2O2

Molekulargewicht

372.5 g/mol

IUPAC-Name

N'-benzyl-N-dodecylbut-2-enediamide

InChI

InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-14-19-24-22(26)17-18-23(27)25-20-21-15-12-11-13-16-21/h11-13,15-18H,2-10,14,19-20H2,1H3,(H,24,26)(H,25,27)

InChI-Schlüssel

UPFZHCKBWLWTSB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNC(=O)C=CC(=O)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.